2-Chloro-5-nitrobenzenesulfonyl chloride 2-Chloro-5-nitrobenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 4533-95-3
VCID: VC0017358
InChI: InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl
Molecular Formula: C6H3Cl2NO4S
Molecular Weight: 256.06 g/mol

2-Chloro-5-nitrobenzenesulfonyl chloride

CAS No.: 4533-95-3

VCID: VC0017358

Molecular Formula: C6H3Cl2NO4S

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-nitrobenzenesulfonyl chloride - 4533-95-3

Description

2-Chloro-5-nitrobenzenesulfonyl chloride (CAS# 4533-95-3) is a chemical compound utilized in organic synthesis, particularly for preparing sulfonamide derivatives . It appears as a solid, ranging in color from off-white to pale yellow . It has a melting point between 88-90°C . This compound's dual functionality arises from the presence of both chlorine and nitro substituents on the benzene ring, enhancing its reactivity and versatility in chemical synthesis.

In scientific research, 2-Chloro-5-nitrobenzenesulfonyl chloride is employed across various disciplines. In chemistry, it serves as a reagent for synthesizing sulfonamide derivatives. Biologically, it modifies biomolecules like proteins and peptides through sulfonylation reactions. Medicinally, it is used in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Industrially, it contributes to producing dyes, pigments, and other specialty chemicals. Furthermore, 2-Chloro-5-nitrobenzenesulfonyl chloride exhibits biological activities, including antimicrobial, anticancer, and herbicidal properties. Studies have demonstrated its effectiveness against bacterial strains, its ability to induce apoptosis in cancer cells, and its activity against specific weed species.

Similar compounds include 2-Nitrobenzenesulfonyl Chloride, which lacks the chlorine substituent, and 4-Chloro-3-nitrobenzenesulfonyl Chloride, which has different positioning of the chlorine and nitro groups. 2-Fluoro-5-nitrobenzenesulfonyl chloride is another related compound . 2-Chloro-5-nitrobenzoic Acid shares a similar structure but features a carboxylic acid group instead of the sulfonyl chloride group. Due to the sulfonyl chloride group, 2-Chloro-5-nitrobenzenesulfonyl chloride is reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. It is hazardous and can cause severe skin burns and eye damage .

CAS No. 4533-95-3
Product Name 2-Chloro-5-nitrobenzenesulfonyl chloride
Molecular Formula C6H3Cl2NO4S
Molecular Weight 256.06 g/mol
IUPAC Name 2-chloro-5-nitrobenzenesulfonyl chloride
Standard InChI InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H
Standard InChIKey COZWQPZDKVIVFS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl
Synonyms NSC 350627;
PubChem Compound 20630
Last Modified Sep 14 2023

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